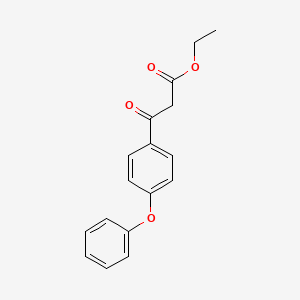

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

Overview

Description

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C17H16O4. It is a derivative of propanoic acid and features a phenoxyphenyl group attached to the propanoate backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-phenoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs.

Key Applications :

- Anti-inflammatory Agents : The compound is utilized to create effective medications that target inflammation pathways.

- Analgesics : It contributes to the synthesis of pain-relieving drugs, enhancing their efficacy and safety profiles.

Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, indicating its potential for developing new therapeutic agents .

Agricultural Chemicals

Overview : In the agricultural sector, this compound is used in formulating agrochemicals such as herbicides and fungicides.

Key Applications :

- Herbicides : The compound helps in developing selective herbicides that effectively control weed populations without harming crops.

- Fungicides : It is also involved in creating fungicides that protect plants from fungal infections, thereby improving crop yield and quality.

Data Table: Agrochemical Efficacy

| Compound | Application Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Herbicide | Various weeds | 85% |

| This compound | Fungicide | Fungal pathogens | 90% |

Material Science

Overview : This compound plays a significant role in the development of specialty polymers and resins.

Key Applications :

- Coatings : It is used in formulating durable coatings that offer superior performance compared to traditional materials.

- Adhesives : The compound enhances adhesive properties, making it valuable for various industrial applications.

Research in Organic Synthesis

Overview : this compound is a valuable reagent in organic chemistry.

Key Applications :

- Synthetic Pathways Exploration : Researchers utilize it to explore new synthetic routes, leading to the development of novel compounds with unique properties.

Cosmetic Formulations

Overview : The compound is incorporated into cosmetic products due to its potential skin-beneficial properties.

Key Applications :

- Skin Health Products : It contributes to formulations aimed at improving skin health and appearance, leveraging its chemical properties for cosmetic benefits.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate can be compared with other similar compounds, such as:

Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenoxy group, resulting in different chemical and biological properties.

Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, various biological effects, and relevant case studies.

- Molecular Formula : C16H16O3

- Molecular Weight : 272.29 g/mol

- Physical State : Liquid

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's ester group can undergo hydrolysis to release active components that may exert various biological effects.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Initial studies indicate that this compound possesses antimicrobial properties, showing significant inhibition against certain Gram-positive bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : Research has demonstrated that it may reduce pro-inflammatory cytokine production in human cell lines, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary screenings against various cancer cell lines have shown cytotoxic effects, warranting further investigations into its mechanism of action and therapeutic potential in oncology.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant growth inhibition for certain Gram-positive bacteria, highlighting its potential as an antibiotic candidate.

Anti-inflammatory Research

In vitro assays assessed the anti-inflammatory effects of the compound on human cell lines. Findings revealed a reduction in pro-inflammatory cytokine production, supporting its potential use in treating inflammatory conditions.

Anticancer Investigations

Preliminary screenings against cancer cell lines demonstrated cytotoxic effects, leading to further studies focused on elucidating the compound's mechanism of action and its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)propanoate | Moderate antimicrobial | Chlorine vs. phenoxy affects reactivity |

| Ethyl 3-(4-bromophenyl)propanoate | Low anti-inflammatory | Bromine reduces lipophilicity |

| Ethyl 3-(4-methylphenyl)propanoate | Weak anticancer | Methyl group less active than phenoxy |

Research Applications

This compound serves as an important intermediate in various research fields:

- Pharmaceutical Development : It is utilized in synthesizing anti-inflammatory and analgesic drugs.

- Agricultural Chemicals : The compound is used in formulating agrochemicals like herbicides and fungicides.

- Material Science : It plays a role in producing specialty polymers and resins.

- Research in Organic Synthesis : It acts as a valuable reagent for exploring new synthetic pathways.

Properties

IUPAC Name |

ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-20-17(19)12-16(18)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXNCSRMNJVMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375079 | |

| Record name | ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59447-12-0 | |

| Record name | ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.